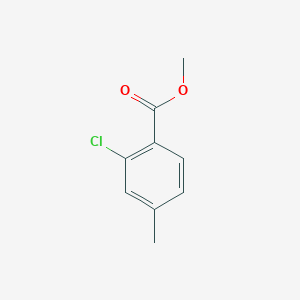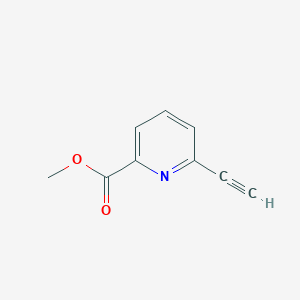
2-(4-Chlorophenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid
概要
説明
2-(4-Chlorophenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid, also known as 4-CPMA, is an organic compound with a wide range of applications in scientific research. It is classified as an amide, a type of organic compound that consists of a carbonyl group linked to an amino group. 4-CPMA is a white crystalline solid with a molecular weight of 248.8 g/mol and a melting point of 128-130°C. Its chemical formula is C11H11ClNO3.
科学的研究の応用
2-(4-Chlorophenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid has a wide range of applications in scientific research, including in the fields of pharmacology, biochemistry, and molecular biology. It has been used as a tool to study the effects of neurotransmitters on the central nervous system, as well as to investigate the mechanisms of action of various drugs. It has also been used to study the effects of drugs on the cardiovascular system, as well as to investigate the biochemical and physiological effects of various drugs.
作用機序
2-(4-Chlorophenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid acts as a competitive inhibitor of monoamine oxidase (MAO) enzymes. MAO enzymes are responsible for the breakdown of neurotransmitters, such as serotonin and dopamine, in the brain. By blocking the action of MAO enzymes, 2-(4-Chlorophenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid increases the levels of these neurotransmitters in the brain, leading to an antidepressant effect.
生化学的および生理学的効果
2-(4-Chlorophenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid has been shown to have a variety of biochemical and physiological effects. It has been found to increase the levels of serotonin and dopamine in the brain, leading to an antidepressant effect. It has also been shown to increase the levels of norepinephrine and epinephrine, leading to an increase in alertness, energy, and focus. Additionally, 2-(4-Chlorophenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid has been found to reduce anxiety and improve mood.
実験室実験の利点と制限
The main advantage of using 2-(4-Chlorophenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid in laboratory experiments is its ability to act as a competitive inhibitor of MAO enzymes. This allows researchers to study the effects of various drugs on the central nervous system. Additionally, 2-(4-Chlorophenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid is relatively easy to synthesize and has a relatively low cost.
However, there are some limitations to using 2-(4-Chlorophenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid in laboratory experiments. For example, 2-(4-Chlorophenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid is not very stable and can degrade over time. Additionally, it is not always possible to obtain consistent results with 2-(4-Chlorophenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid due to its variable potency.
将来の方向性
In the future, 2-(4-Chlorophenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid could be used to study the effects of various drugs on the cardiovascular system. Additionally, it could be used to investigate the biochemical and physiological effects of various drugs. It could also be used to study the effects of various drugs on the immune system, as well as to investigate the mechanisms of action of various drugs. Additionally, 2-(4-Chlorophenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid could be used to study the effects of various drugs on the development of cancer and other diseases. Finally, 2-(4-Chlorophenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid could be used to study the effects of various drugs on the metabolism and absorption of other drugs.
特性
IUPAC Name |
2-(4-chlorophenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNO3/c1-14-10(15)6-9(12(16)17)11(14)7-2-4-8(13)5-3-7/h2-5,9,11H,6H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUANRJGGZNVVBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(C(CC1=O)C(=O)O)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30633244 | |
| Record name | 2-(4-Chlorophenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30633244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorophenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid | |
CAS RN |
75810-52-5 | |
| Record name | 2-(4-Chlorophenyl)-1-methyl-5-oxo-3-pyrrolidinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=75810-52-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-Chlorophenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30633244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![3-[3-Amino-1-(4-chlorophenyl)butan-2-YL]benzonitrile](/img/structure/B1604079.png)

![Ethyl 1-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B1604081.png)



